![molecular formula C17H20FN3S B6446311 4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole CAS No. 2549021-98-7](/img/structure/B6446311.png)
4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole” is a novel series of oxazolidinone-class antimicrobial agents . It has 5-substituted octahydrocyclopenta[c]pyrrole moieties at the C-ring of linezolid and an acetamide or 1,2,3-triazole ring as the C-5 side chain of the oxazolidinone ring .
Synthesis Analysis
The synthesis of this compound involves the production of 2-(2-fluoro-4-nitrophenyl)hexahydrocyclopenta[c]-pyrrol-5(1H)-one as an aryl azabicyclic ketone derivative . The alcohols are mesylated and the mesylates are substituted with sodium azide to generate azide . The 1,2,3-triazole derivatives are prepared by inversion .Molecular Structure Analysis
The molecular structure of this compound contains a total of 38 bonds, including 23 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 tertiary amide (aromatic), 1 sulfone, and 1 Pyrrolidine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include mesylation of alcohols, substitution of the mesylates with sodium azide, and inversion to prepare the 1,2,3-triazole derivatives .Mechanism of Action
properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S/c18-14-5-2-6-15-16(14)19-17(22-15)21-9-13(10-21)20-7-11-3-1-4-12(11)8-20/h2,5-6,11-13H,1,3-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSMROXDFFDMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC5=C(C=CC=C5S4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.